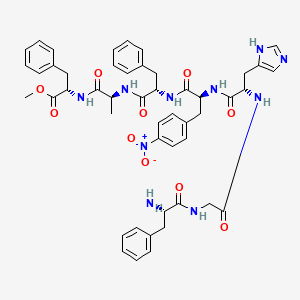![molecular formula C10H14ClN3O5 B1437131 2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride CAS No. 1353749-74-2](/img/structure/B1437131.png)
2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride
Overview
Description
This compound is also known as benserazide . It is an aromatic-L-amino-acid decarboxylase inhibitor (DOPA decarboxylase inhibitor) that does not enter the central nervous system . It is used as a hydrochloride salt as an adjunct to levodopa in the treatment of Parkinson’s disease .
Synthesis Analysis
The synthesis of benserazide hydrochloride starts from 2-amino-3-hydroxypropanehydrazide (DL-serine hydrazide) hydrochloride . This compound is reacted with 2,3,4-trihydroxybenzaldehyde in a mixture of water and ethanol . The product is a dihydrate and its filtration is difficult .Molecular Structure Analysis
The molecular formula of this compound is C10H13N3O5.HCl . The structure includes a 2-amino-3-hydroxypropane hydrazide group and a 2,3,4-trihydroxybenzylidene group .Chemical Reactions Analysis
In the synthesis process, 2,3,4-trihydroxybenzaldehyde is reacted with 2-amino-3-hydroxypropanehydrazide hydrochloride to obtain (E)-2-amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride, which is further hydrogenated to obtain benserazide hydrochloride .Physical And Chemical Properties Analysis
The molecular weight of this compound is 291.69 g/mol. It is a mono-constituent substance .Scientific Research Applications
Synthesis and Reactivity
García-Martín, Báñez, and Galbis (2001) explored the preparation of 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride as a key intermediate for creating chiral nylon 3 analogs. They detailed an alternative synthetic route for this amino acid and examined the reactivity of its 3-deoxy derivatives, providing insights into the chemical properties and potential applications of similar compounds (García-Martín, M., Báñez, M. V. D. P., & Galbis, J., 2001).
Mass Spectral Behavior
Mallen, Cort, and Cockerill (1979) studied the mass spectral behavior of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, revealing insights into the cleavage of acylamino substituents. Their work contributes to understanding the mass spectral characteristics of compounds similar to 2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide hydrochloride (Mallen, D. B., Cort, L. A., & Cockerill, A. F., 1979).
Antitumor Potential
Liu et al. (2010) synthesized novel L-serinamides, which are structurally related to 2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide, as potential anti-tumor compounds. They found significant inhibition of cell viability in chemoresistant breast cancer cell lines, suggesting the relevance of such compounds in cancer research (Liu, J., Antoon, J., Ponnapakkam, A., Beckman, B., & Foroozesh, M., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride plays a crucial role in biochemical reactions by inhibiting the enzyme aromatic L-amino acid decarboxylase (AAAD). This inhibition prevents the conversion of levodopa to dopamine in peripheral tissues, thereby increasing the availability of levodopa for transport to the brain . The compound interacts with AAAD by binding to its active site, which blocks the enzyme’s activity and reduces the formation of dopamine outside the central nervous system .
Cellular Effects
This compound has several effects on cellular processes. It influences cell function by modulating the levels of dopamine, which is a critical neurotransmitter involved in various signaling pathways. By inhibiting the peripheral conversion of levodopa to dopamine, the compound ensures that more levodopa reaches the brain, where it can be converted to dopamine and exert its therapeutic effects . This modulation of dopamine levels impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of aromatic L-amino acid decarboxylase. This binding inhibits the enzyme’s activity, preventing the conversion of levodopa to dopamine in peripheral tissues . The compound’s inhibition of AAAD reduces the peripheral side effects associated with dopamine, such as nausea and cardiac arrhythmias, and enhances the central availability of levodopa for the treatment of Parkinson’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its effectiveness can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that the compound maintains its inhibitory effects on AAAD, but the extent of inhibition may vary depending on the experimental conditions and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AAAD and increases the central availability of levodopa without significant adverse effects . At higher doses, the compound may cause toxic effects, including gastrointestinal disturbances and cardiovascular issues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of levodopa. The compound inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the conversion of levodopa to dopamine in peripheral tissues . This inhibition alters the metabolic flux of levodopa, increasing its availability for transport to the brain and subsequent conversion to dopamine .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is primarily distributed in peripheral tissues, where it inhibits AAAD and prevents the conversion of levodopa to dopamine . Its distribution is limited to peripheral tissues due to its inability to cross the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm of peripheral cells. The compound’s activity is confined to the cytoplasm, where it interacts with aromatic L-amino acid decarboxylase to inhibit its activity . This localization ensures that the compound effectively prevents the peripheral conversion of levodopa to dopamine, thereby enhancing the central availability of levodopa for therapeutic use .
properties
IUPAC Name |
2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-3,6,14-17H,4,11H2,(H,13,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUPSOQAGSOATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019548 | |
| Record name | 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353749-74-2 | |
| Record name | Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353749-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-hydroxy-N'-[(E)-(2,3,4-trihydroxyphenyl)methylene]propanehydrazide hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1437048.png)



![1-[2-(3,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B1437054.png)







![9,10-dihydroxy-5-methoxy-2H-pyrano[2,3,4-kl]xanthen-2-one](/img/structure/B1437070.png)
![3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine](/img/structure/B1437071.png)